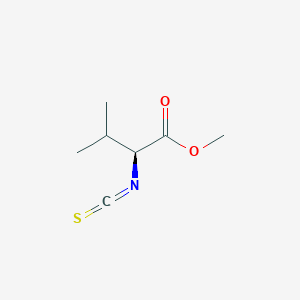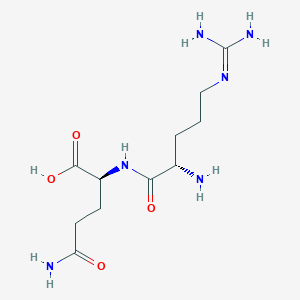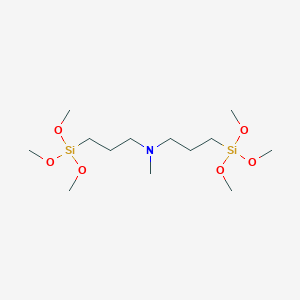
Bis(3-trimetoxisililpropil)-N-metilamina
Descripción general
Descripción
Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) is a bis-amino silane. It can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .
Synthesis Analysis
Bis(3-(methylamino)propyl)trimethoxysilane, also known as N-Methyl-3,3’-bis(trimethoxysilyl)dipropylamine, is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis
The empirical formula of Bis[3-(trimethoxysilyl)propyl]amine is C12H31NO6Si2 . Its molecular weight is 341.55 .Chemical Reactions Analysis
Bis[3-(trimethoxysilyl)propyl]amine can be used as a water-based coupling agent that promotes the adhesion between different materials to form a hybrid material . The amino groups in the polymer provide coating strength to the modified metal surfaces .Physical And Chemical Properties Analysis
Bis[3-(trimethoxysilyl)propyl]amine is a liquid substance . Its molecular weight is 341.55 g/mol . The refractive index is 1.432 (lit.) . The boiling point is 152 °C/4 mmHg (lit.) , and the density is 1.04 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Catálisis
Este compuesto puede utilizarse para sintetizar una organosílice mesoporosa modificada con amina, que tiene aplicaciones potenciales en catálisis. La presencia de grupos amina puede facilitar diversas reacciones catalíticas, particularmente aquellas que involucran compuestos orgánicos .
Absorbancia
La misma organosílice mesoporosa modificada con amina mencionada anteriormente también muestra promesa en aplicaciones de absorción. Esto podría ser particularmente útil en el campo de la ciencia ambiental, donde se necesitan materiales absorbentes para capturar contaminantes o en tecnologías de separación .
Acabado de metales
En el acabado de metales, se pueden diseñar recubrimientos derivados de Bis(3-trimetoxisililpropil)-N-metilamina y vinyltriacetoxysilano para proteger contra la corrosión. Esta aplicación es crucial en industrias donde la longevidad y la durabilidad del metal son de suma importancia .
Química de superficie de los aerogeles de sílice
Los aerogeles de sílice con superficies modificadas utilizando compuestos como this compound pueden conducir al desarrollo de redes de sílice modificadas orgánicamente. Estas redes se pueden reforzar aún más con otros silanos, mejorando las propiedades del aerogel para diversas aplicaciones .
Modificación de la superficie de la nano-sílice
This compound se utiliza en métodos de modificación de la superficie para nano-sílice (NS), produciendo NS funcionalizado en la superficie o nano-sílice modificada (mNS). Esta modificación puede mejorar la interacción entre NS y los polímeros, lo que lleva a materiales compuestos mejorados .
Mecanismo De Acción
Target of Action
Bis(3-trimethoxysilylpropyl)-N-methylamine primarily targets the surfaces of various materials, including metals . The compound acts as a coupling agent, promoting adhesion between different materials to form a hybrid material .
Mode of Action
The interaction of Bis(3-trimethoxysilylpropyl)-N-methylamine with its targets involves the formation of covalent bonds between the silane’s methoxy groups and the substrate’s surface . This process typically occurs through hydrolysis and condensation reactions, forming a stable Si-O-Surface bond that anchors the silane to the substrate . The amino groups in Bis(3-trimethoxysilylpropyl)-N-methylamine can interact with various substrates or polymers through secondary forces such as hydrogen bonding or ionic interactions .
Biochemical Pathways
The biochemical pathways affected by Bis(3-trimethoxysilylpropyl)-N-methylamine involve the formation of silanol groups, which then condense with hydroxyl groups on the substrate surface, creating a strong chemical bond . This process modifies the interfacial molecular structures, leading to a more ordered structure at the interface, which correlates with improved adhesion properties .
Result of Action
The molecular and cellular effects of Bis(3-trimethoxysilylpropyl)-N-methylamine’s action include the formation of strong chemical bonds with the substrate, enhancement of adhesion, and modification of the interfacial molecular structure . These effects contribute to the compound’s role as a coupling agent, promoting the adhesion between different materials to form a hybrid material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(3-trimethoxysilylpropyl)-N-methylamine. For instance, the presence of moisture can trigger the hydrolysis and condensation reactions that enable the compound to form strong bonds with the substrate . Additionally, the compound’s effectiveness as a coupling agent may be influenced by the properties of the materials it is intended to bind, including their chemical composition and surface characteristics.
Safety and Hazards
Bis[3-(trimethoxysilyl)propyl]amine causes serious eye damage . It is recommended to wear eye protection/face protection . If it comes in contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor .
Análisis Bioquímico
Biochemical Properties
Bis(3-trimethoxysilylpropyl)-N-methylamine plays a significant role in biochemical reactions. The silanol groups bond with the hydroxyls present on the surface of metals which are further cured to give metal-siloxane linkages
Molecular Mechanism
The molecular mechanism of Bis(3-trimethoxysilylpropyl)-N-methylamine involves its interaction with the surface of metals. The silanol groups in the compound bond with the hydroxyls present on the metal surface, which are further cured to give metal-siloxane linkages This process is crucial for the formation of hybrid materials
Propiedades
IUPAC Name |
N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXITWGJFPAEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407969 | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31024-70-1 | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


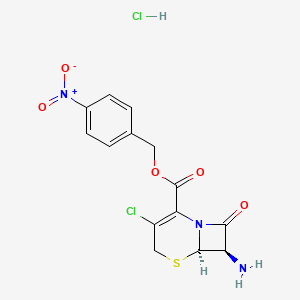



![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)


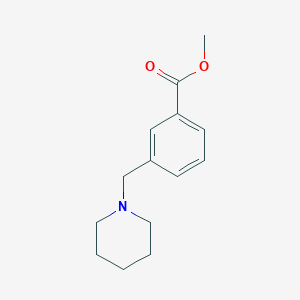
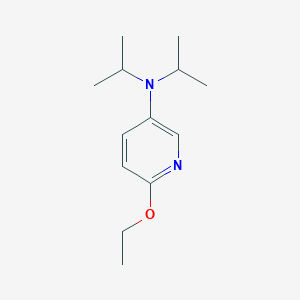

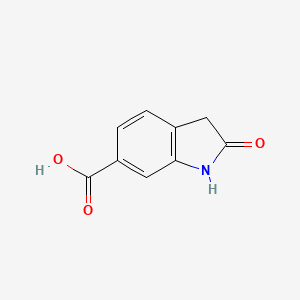
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
